molecular formula C29H31N3O4S B11085234 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11085234
M. Wt: 517.6 g/mol
InChI Key: DWCSZDPOJHYMIO-UHFFFAOYSA-N
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Description

2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes benzyl, methoxybenzyl, and propoxyphenyl groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors. The purification of the final product is usually achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3,4-bis(4-methoxybenzyloxy)benzoic acid
  • 4-benzyloxy-3-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, 2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C29H31N3O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[1-benzyl-3-[(4-methoxyphenyl)methyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H31N3O4S/c1-3-17-36-25-15-11-23(12-16-25)30-27(33)18-26-28(34)32(20-21-7-5-4-6-8-21)29(37)31(26)19-22-9-13-24(35-2)14-10-22/h4-16,26H,3,17-20H2,1-2H3,(H,30,33)

InChI Key

DWCSZDPOJHYMIO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC)CC4=CC=CC=C4

Origin of Product

United States

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